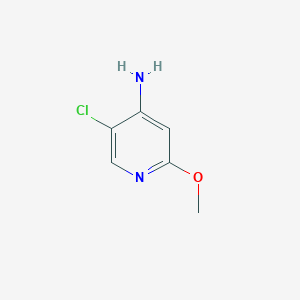

4-Amino-5-chloro-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine scaffolds are considered "privileged structures" in medicinal chemistry, a testament to their consistent presence in a wide range of FDA-approved drugs. rsc.org The nitrogen atom in the pyridine ring imparts distinct properties, such as the ability to form hydrogen bonds and act as a basic center, which are crucial for molecular interactions with biological targets. researchgate.netrsc.org This versatility allows for the fine-tuning of a molecule's pharmacological profile, including its solubility, bioavailability, and metabolic stability. researchgate.net

The applications of pyridine derivatives extend beyond pharmaceuticals into agrochemicals, where they are integral components of many insecticides, fungicides, and herbicides. researchgate.net Furthermore, their utility as ligands in organometallic chemistry and as catalysts in asymmetric synthesis highlights their broad impact on chemical innovation. nih.gov The continuous exploration of novel pyridine-based molecules is driven by the potential to discover new therapeutic agents and advanced materials. rsc.orgrsc.org

Academic Context and Research Focus on Aminopyridine and Methoxypyridine Derivatives

Among the vast family of pyridine derivatives, aminopyridines and methoxypyridines have garnered significant attention from the research community. Aminopyridines, which feature an amino group attached to the pyridine ring, are a class of compounds extensively studied for their diverse biological activities. researchgate.netrsc.org They exist as three primary isomers—2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731)—each with distinct chemical and pharmacological properties. researchgate.net Researchers have been actively developing new synthetic methodologies to create novel aminopyridine derivatives with enhanced bioactivity and reduced toxicity. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWQQXAMSSCSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704594 | |

| Record name | 5-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719305-30-3 | |

| Record name | 5-Chloro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Amino 5 Chloro 2 Methoxypyridine and Analogues

Strategic Synthetic Routes to the Pyridine (B92270) Core Featuring Amino, Chloro, and Methoxy (B1213986) Substituents

A common and established strategy for synthesizing highly substituted pyridines involves the stepwise functionalization of readily available pyridine precursors. One such approach begins with a di-substituted pyridine and sequentially introduces the remaining functional groups. For instance, the synthesis can be initiated from a commercially available dihalopyridine.

A potential synthetic sequence could start with a compound like 2,6-dibromo-3-aminopyridine. The synthesis of a related methoxypyridine analog has been demonstrated through nucleophilic aromatic substitution where sodium methoxide (B1231860) displaces one of the bromine atoms to install the methoxy group. nih.gov Following the introduction of the methoxy group, the next step would involve the regioselective chlorination of the pyridine ring. The activating effect of the amino and methoxy groups would direct the electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), to the C5 position. A similar strategy has been employed in the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, where NCS was used for chlorination. google.com The final amino group at the C4 position can be introduced through various methods, including the reduction of a nitro group, which would have been placed on the ring at an earlier stage.

Another approach could involve starting with a nitropyridine derivative. For example, a process for producing an analog, 4-amino-5-methyl-2(1H)-pyridone, starts with the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-I-oxide using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine. google.com This highlights a pathway where the amino group is derived from a nitro group precursor.

The following table outlines a representative multi-step synthesis based on established chemical transformations.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,6-Dichloro-3-nitropyridine | NaOMe, Methanol (B129727), Reflux | 6-Chloro-2-methoxy-3-nitropyridine |

| 2 | 6-Chloro-2-methoxy-3-nitropyridine | Fe, Acetic Acid | 4-Chloro-6-methoxypyridin-3-amine |

| 3 | 4-Chloro-6-methoxypyridin-3-amine | Diazotization followed by Sandmeyer reaction | 3,4-Dichloro-2-methoxypyridine |

| 4 | 3,4-Dichloro-2-methoxypyridine | Ammonia (B1221849) or amine source, heat | 4-Amino-5-chloro-2-methoxypyridine |

Modern synthetic chemistry has increasingly turned to catalytic methods to construct complex heterocyclic scaffolds efficiently. These methods often offer higher atom economy and can generate diverse structures from simple building blocks in fewer steps.

Catalytic C-H bond functionalization represents a powerful tool for the late-stage introduction of substituents onto a pyridine ring. acs.org Rhodium-catalyzed C-H amidation has been reported for pyridines, allowing for the direct introduction of an amino group. acs.org While this specific transformation on this compound is not explicitly detailed, the principle demonstrates the potential for direct functionalization.

Gold-catalyzed reactions have been developed for the formation of polysubstituted functionalized pyridines from accessible 2-propargyl 2H-azirine derivatives. nih.gov This method involves an intramolecular transfer of an alkenyl nitrene to an alkyne, proceeding with low catalyst loading and high functional-group tolerance. nih.gov Another approach utilizes a rhodium-catalyzed one-pot C-H bond functionalization/electrocyclization/dehydration sequence to synthesize highly substituted pyridines from terminal alkynes and α,β-unsaturated ketoximes. nih.gov

Metal-free cascade reactions have also emerged as a viable strategy. A tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization provides a formal [5+1] cyclization to access highly functionalized pyridines from easily accessible starting materials. acs.org

The table below summarizes some catalytic approaches for pyridine synthesis and functionalization.

| Catalytic System | Precursors | Transformation | Reference |

| Gold Catalyst | 2-Propargyl 2H-azirine derivatives | Intramolecular alkenyl nitrene transfer | nih.gov |

| Rhodium Catalyst | Terminal alkynes and α,β-unsaturated ketoximes | C-H bond functionalization/electrocyclization | nih.gov |

| Rhodium Catalyst | Pyridine scaffolds | C-H amidation | acs.org |

| Metal-Free | Aldehydes, Sulfoxides | Tandem Pummerer/aza-Prins/aromatization | acs.org |

Regioselective Introduction and Transformation of Functional Groups

The precise placement of functional groups on the pyridine ring is crucial for the desired compound's properties and biological activity. Regioselectivity is a key challenge, particularly in amination and halogenation reactions.

The introduction of an amino group onto a halogenated pyridine is a common and critical transformation. This is typically achieved through nucleophilic aromatic substitution (SNAr) or catalyzed cross-coupling reactions.

Direct amination of chloropyridines can be achieved without a metal catalyst, often requiring elevated temperatures or activating conditions. The SNAr reaction is a primary method, where an amine displaces a halide on the pyridine ring. The reactivity of the halopyridine is influenced by the position of the halogen and the presence of electron-withdrawing groups.

Flow chemistry has been shown to be an effective tool for the direct amination of 2-chloropyridine (B119429). By using a flow reactor, high temperatures (up to 300°C) and short reaction times can be employed to overcome the activation barrier for these reactions, leading to good to excellent yields of 2-aminopyridines with a variety of secondary amines. researchgate.net

Base-promoted selective amination of polyhalogenated pyridines in water has also been developed as an environmentally benign method. acs.orgcncb.ac.cn This approach has been shown to be highly efficient for the regioselective amination of various polyhalogenated pyridines, including challenging chloro-substituted pyridines, to yield 2-aminopyridine (B139424) derivatives. acs.org

| Method | Substrate | Reagents and Conditions | Key Features | Reference |

| Flow Chemistry | 2-Chloropyridine | Secondary amines, NMP, 200-300°C | Short reaction times, high temperatures | researchgate.net |

| Base-Promoted | Polyhalogenated Pyridines | Amine, NaOtBu, Water, 140°C | Environmentally benign, high regioselectivity | acs.org |

To overcome the often harsh conditions required for direct amination, various catalyzed methods have been developed. These protocols typically operate under milder conditions and exhibit broader substrate scope and functional group tolerance.

Palladium-catalyzed C-N bond formation, often referred to as Buchwald-Hartwig amination, is a widely used method for the synthesis of aminopyridines. acs.org This reaction involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst and a suitable ligand.

Copper-catalyzed amination reactions also provide an efficient route to aminopyridine derivatives. nih.gov These methods can utilize aqueous ammonia as the nitrogen source and operate under mild conditions, accommodating a range of electron-donating and electron-withdrawing groups on the pyridine ring. nih.gov Copper-mediated C-N coupling has also been demonstrated for the ortho-directed C-H amination of 2-arylpyridines with NH-heterocycles, showcasing high regioselectivity. rsc.org

| Catalytic System | Substrate | Amine Source | Key Features | Reference |

| Palladium/Ligand | Halopyridines | Primary/Secondary Amines | Mild conditions, broad scope | acs.org |

| Copper(I) | Halopyridines | Aqueous Ammonia | Mild conditions, use of ammonia | nih.gov |

| Copper-mediated | 2-Arylpyridines | NH-heterocycles | High regioselectivity for C-H amination | rsc.org |

Chlorination Methodologies on Aminopyridines

The introduction of a chlorine atom onto an aminopyridine scaffold can be achieved through various methods. The regioselectivity of this transformation is paramount, particularly when specific isomers are desired for biological applications.

Regioselective Chlorination Strategies

The direct chlorination of aminopyridines often leads to a mixture of products, making regioselective control a significant challenge. The position of the amino group and the reaction conditions heavily influence the outcome. For a substrate like 4-aminopyridine (B3432731), electrophilic chlorination would be directed by the activating amino group to the positions ortho to it, namely the 3- and 5-positions.

The reaction of 4-aminopyridine with halogens and interhalogens can lead to the formation of charge-transfer complexes and ionic species. acs.org For instance, the reaction of 4-aminopyridine with iodine monochloride (ICl) in a 1:1 molar ratio has been shown to produce a mixture of a charge-transfer complex and a bis(4-aminopyridyl)iodonium chloride salt. acs.org While this illustrates the reactivity of the pyridine nitrogen and the formation of halogenated species, achieving selective C-5 chlorination requires careful consideration of the directing effects of the amino group and the choice of chlorinating agent.

To circumvent issues with regioselectivity in direct chlorinations, multi-step sequences are often employed. One strategy involves the use of blocking groups to protect more reactive positions, thereby directing the halogenation to the desired site. Another approach is to introduce the amino group after the chlorination step. For example, the synthesis of 2-chloro-4-aminopyridine has been achieved through a multi-step process starting from 2-acetamidopyridine. google.com

Deaminative Chlorination via Pyrylium (B1242799) Reagents

An elegant and modern approach to the regioselective introduction of a chlorine atom involves the deaminative chlorination of aminoheterocycles. This method treats the amino group as a "masked modification handle" that can be selectively replaced. youtube.comnih.gov This strategy is particularly advantageous as it avoids the use of harsh or explosive reagents often associated with classical methods like the Sandmeyer reaction. nih.gov

The process utilizes a simple and commercially available pyrylium salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), to activate the amino group. nih.govnih.gov The amino group reacts with the pyrylium salt to form a pyridinium (B92312) salt intermediate. This intermediate then undergoes nucleophilic attack by a chloride source, leading to the displacement of the activated amino group and the formation of the corresponding chloro-substituted heterocycle.

A general procedure for this deaminative chlorination involves charging a reaction vessel with the pyrylium tetrafluoroborate and a chloride source, such as magnesium chloride. The aminopyridine starting material is then added, followed by a suitable solvent like acetonitrile. The mixture is heated, and upon completion, the product is isolated through standard workup procedures. nih.gov This method has been successfully applied to a wide range of aminoheterocycles, including 4-aminopyridines, with good functional group tolerance. nih.govchemrxiv.org The reaction can often be performed as a one-pot, single-flask operation, enhancing its practicality. nih.gov

| Reagent/Catalyst | Substrate Scope | Key Advantages |

| Pyrylium tetrafluoroborate / MgCl₂ | Broad, including various aminoheterocycles | High chemoselectivity, mild conditions, avoids explosive diazonium salts |

| 2,4,6-triphenylpyrylium tetrafluoroborate | Amino esters | Mild reaction conditions, wide functional group tolerance |

Methoxylation and Etherification Pathways

The introduction of a methoxy group at the 2-position of the pyridine ring is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution of Halogenated Pyridines

Nucleophilic aromatic substitution (SNA) on the pyridine ring is a fundamental transformation in heterocyclic chemistry. The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comvaia.com When a good leaving group, such as a halogen, is present at one of these positions, SNA can proceed efficiently. youtube.comyoutube.com

The mechanism involves the addition of the nucleophile to the carbon atom bearing the leaving group, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of this intermediate is crucial for the reaction to proceed. For attack at the 2- and 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com In contrast, attack at the 3-position does not allow for this resonance stabilization, making substitution at this position much less favorable. stackexchange.comyoutube.com

In the context of synthesizing this compound, a precursor such as 2,5-dichloropyridine (B42133) or a related dihalogenated pyridine would be a suitable substrate for methoxylation at the 2-position.

Methoxylation utilizing Alkali Metal Methoxides

Alkali metal methoxides, particularly sodium methoxide (NaOMe), are commonly used nucleophiles for introducing a methoxy group onto an aromatic ring via SNA. youtube.com The reaction of a 2-halopyridine with sodium methoxide in a suitable solvent, such as methanol or dioxane, can yield the corresponding 2-methoxypyridine (B126380). youtube.comnih.gov

For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been accomplished through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine using sodium methoxide in refluxing 1,4-dioxane. nih.gov Similarly, a patent describes the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with chlorinating agents, which implies the initial presence of an alkoxy group that could have been introduced using an alkali metal alkoxide. google.com The synthesis of 5-chloro-2-methoxy-pyrimidine from 2,5-dichloropyrimidine (B52856) and sodium methoxide further demonstrates the utility of this approach for related heterocyclic systems. chemicalbook.com

| Substrate | Reagent | Product |

| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine |

| 2,5-Dichloropyrimidine | Sodium methoxide | 5-Chloro-2-methoxy-pyrimidine |

Industrial Production Methodologies and Process Optimization

The transition from laboratory-scale synthesis to industrial production of a fine chemical like this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. While specific industrial processes for this exact molecule are not widely published, examining the production of structurally similar compounds can provide valuable insights.

For example, the industrial synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a related benzoid derivative, utilizes inexpensive starting materials and involves steps like methylation, chlorination, and hydrolysis under conditions amenable to large-scale operation. google.com Similarly, various methods for the industrial synthesis of 4-amino-2-chloropyridine, a potential precursor or related structure, have been described. These include the nitration and subsequent reduction of 2-chloropyridine, a route favored for its use of common and inexpensive reagents. chemicalbook.com

Process optimization is a critical aspect of industrial synthesis. This can involve:

Catalyst Selection and Optimization: For steps like hydrogenation or cross-coupling, selecting a highly active and robust catalyst is crucial to maximize yield and minimize reaction times.

Solvent Selection: Choosing appropriate solvents that are effective, safe, and easily recoverable is important for both economic and environmental reasons.

Reaction Conditions: Optimizing temperature, pressure, and reaction times can significantly improve yield and reduce the formation of byproducts. For instance, patents for related compounds often specify optimal temperature ranges for reactions. google.com

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to obtain the final product with the required purity. The use of extraction and recrystallization steps is common in the purification of related pyridine derivatives. google.com

Waste Reduction: Implementing greener chemical processes that minimize waste generation is an increasingly important consideration in industrial chemistry.

The synthesis of pyridine derivatives on an industrial scale often involves adapting and refining laboratory procedures to be more cost-effective and suitable for large-scale equipment. researchgate.net This may involve moving from batch to continuous flow processes, which can offer improved safety and efficiency.

Scalability of Synthetic Routes for Bulk Material Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, robust, and cost-effective synthetic routes. Several strategies have been explored to meet the demands of bulk material production, often focusing on improving upon traditional methods that may be unsuitable for large-scale operations due to factors like high dilutions, excessive use of reagents, or challenging purification steps. google.com

One notable approach involves the direct amination of a substituted pyridine precursor. For instance, a process has been developed for the synthesis of a related compound, 4-amino-5-methylpyridinone, by reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave with the addition of an ammonium (B1175870) bromide salt. google.com This method avoids the need for chromatographic purification and is designed to be easily implemented on an industrial scale. google.com The reaction is typically carried out at elevated temperatures, in the range of 150 to 200 °C, and under pressure. google.com

Another scalable method involves the hydrogenation of a nitro-N-oxide precursor over a platinum catalyst to yield the corresponding amino-pyridine derivative. google.com This is followed by a reaction with potassium hydroxide (B78521) in methanol within a pressure reactor to produce the final product. google.com This process is highlighted as being well-suited for industrial application, being both cost-effective and avoiding large excesses of solvents. google.com

The choice of solvent and reaction vessel is also a critical consideration for scalability. The use of autoclaves or high-pressure reactors is common for reactions that require elevated temperatures and pressures, such as amination with ammonia or reactions in methanol at high temperatures. google.comgoogle.com These sealed systems allow for precise control over reaction conditions, which is essential for consistent product quality and safety in large-scale manufacturing.

Table 1: Comparison of Scalable Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages for Bulk Production |

| Direct Amination with Ammonia google.com | Use of an autoclave, addition of ammonium bromide salt. | Avoids chromatography, direct introduction of the amino group. |

| Hydrogenation and Subsequent Reaction google.com | Platinum-catalyzed hydrogenation, reaction with KOH in methanol under pressure. | Cost-effective, avoids large solvent excesses, suitable for industrial equipment. |

| Nucleophilic Aromatic Substitution nih.gov | Reaction of a di-substituted pyridine with sodium methoxide. | Can be a straightforward method for introducing the methoxy group. |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is paramount to maximizing the yield and purity of this compound, thereby enhancing the economic viability of the synthesis. Key parameters that are frequently fine-tuned include the choice of solvent, reaction temperature, and the use of catalysts.

The selection of an appropriate solvent can significantly influence reaction outcomes. For instance, in the synthesis of N-amino pyridine-2,6-dione derivatives, a related class of compounds, various solvents such as ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) were tested. researchgate.net The yield of the desired product was found to be highly dependent on the solvent, with DMF at reflux conditions providing the highest yield of 80%. researchgate.net

Temperature is another critical factor. Many reactions for the synthesis of pyridine derivatives show a marked increase in yield when performed at elevated temperatures. The aforementioned synthesis of N-amino pyridine-2,6-dione derivatives showed only trace product formation at room temperature, but significant yields were obtained at reflux conditions. researchgate.net Similarly, the scalable synthesis of 4-amino-5-methylpyridone is conducted at high temperatures, typically between 160 and 200 °C, to drive the reaction to completion. google.com

The use of catalysts can also be instrumental in improving reaction efficiency. In some syntheses, a phase transfer catalyst like tetrabutylammonium (B224687) bromide is added to facilitate the reaction, particularly in multiphase systems. google.com For hydrogenation reactions, the choice of catalyst, such as a specific platinum catalyst, is crucial for achieving high conversion and selectivity. google.com

Furthermore, the stoichiometry of reactants is carefully controlled to minimize the formation of byproducts. For example, in chlorination reactions, using a slight excess of the chlorinating agent can ensure complete conversion of the starting material, but a large excess can lead to over-chlorination and the formation of undesired dichlorinated products. google.com

Table 2: Optimization of Reaction Conditions for Pyridine Derivatives

| Parameter | Studied Conditions | Optimal Condition for High Yield/Purity | Reference |

| Solvent | Ethanol, Methanol, Acetonitrile, THF, DMF | DMF at reflux | researchgate.net |

| Temperature | Room Temperature vs. Reflux | Reflux | researchgate.net |

| Temperature (Amination) | 150-200 °C | 160-180 °C | google.com |

| Catalyst (Amination) | Ammonium bromide salts | Ammonium bromide | google.com |

| Catalyst (Hydrogenation) | Platinum catalyst | Specific platinum catalyst | google.com |

Economic and Environmental Impact Assessments of Industrial Synthesis

The principles of green chemistry are increasingly being integrated into the industrial synthesis of chemical compounds to minimize environmental impact and improve economic feasibility. rsc.orgnih.gov The assessment of a synthetic route's "greenness" involves evaluating factors such as atom economy, energy consumption, use of hazardous substances, and waste generation. nih.govresearchgate.net

For the synthesis of pyridine derivatives, a key consideration is the avoidance of hazardous reagents and solvents. For example, finding alternatives to chlorinated solvents is a significant goal. google.com The use of more environmentally friendly options is a driving force in the development of new synthetic methods. google.com The ideal solvent is often considered to be no solvent at all, if the reaction can be conducted under neat conditions. nih.gov

Energy efficiency is another important aspect of green chemistry. nih.gov Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. nih.gov However, for some reactions, the use of microwave irradiation can be an energy-efficient alternative to conventional heating, as it directly heats the reaction mixture, often leading to shorter reaction times. nih.gov

The reduction of waste is a cornerstone of green chemistry. This can be achieved through the development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same vessel without isolating intermediates. nih.gov This not only reduces solvent waste from workup and purification steps but also saves time and resources.

Table 3: Green Chemistry Considerations in Industrial Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Economic/Environmental Benefit |

| Waste Prevention | One-pot synthesis, avoiding chromatography. google.comnih.gov | Reduced solvent waste, lower purification costs. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | Increased efficiency, less waste. |

| Less Hazardous Chemical Syntheses | Avoiding toxic reagents and solvents like chlorinated hydrocarbons. google.com | Improved worker safety, reduced environmental pollution. |

| Design for Energy Efficiency | Use of microwave-assisted synthesis, reactions at ambient temperature. nih.govnih.gov | Reduced energy consumption and costs. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. rsc.org | Reduced reliance on fossil fuels, potential for a more sustainable process. |

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues

Rational Design and Synthesis of Structurally Modified 4-Amino-5-chloro-2-methoxypyridine Analogs

The rational design of analogues of this compound often focuses on modifying its core structure to enhance specific properties. A key strategy involves the introduction of various heterocyclic B-rings to improve characteristics such as solubility. nih.gov For instance, the synthesis of methoxypyridine B-ring analogues has been pursued to enhance the activity of gamma-secretase modulators. nih.gov

The synthesis of these analogues can be complex, sometimes requiring multi-step reaction sequences. One documented approach begins with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) to yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate then undergoes further reactions to assemble the desired analogue. nih.gov

Another example of rational design involves the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a crucial intermediate for several pharmaceutical compounds. A method for its synthesis starts from the readily available p-aminosalicylic acid, which undergoes methylation, chlorination, de-esterification, and acidification to produce the target molecule. google.com This process is designed to be efficient and scalable for industrial applications. google.com

The table below outlines a synthetic route to a key intermediate for certain methoxypyridine analogs.

Table 1: Synthetic Steps for 6-bromo-2-methoxy-3-aminopyridine

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine |

Data from a study on methoxypyridine-derived gamma-secretase modulators. nih.gov

Creation of Complex Heterocyclic Systems Incorporating Pyridine (B92270) Moieties

The pyridine scaffold of this compound serves as a versatile building block for the construction of more complex heterocyclic systems. These larger structures often exhibit unique chemical and biological properties.

One area of investigation involves the synthesis of pyrimidine-anchored derivatives. For example, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines under microwave irradiation to yield a series of derivatives. nih.gov This method provides a rapid and efficient way to generate a library of compounds for further study. nih.gov

Furthermore, the development of synthetic routes to compounds like 2-hydroxy-4-amino-5-methylpyridine highlights the creation of heterocyclic compounds that can act as intermediates in the synthesis of other complex molecules. google.com The synthesis of this particular compound involves a four-step process starting from 2-chloro-5-methylpyridine. google.com

The crystal structure of salts formed from pyrimidine (B1678525) derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate, reveals how these molecules self-assemble. nih.govresearchgate.net In this case, the cations and anions are linked through a network of hydrogen bonds and π–π stacking interactions, forming intricate layered structures. nih.govresearchgate.net

The following table details the synthesis of a series of pyrimidine derivatives.

Table 2: Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 2-amino-4-chloro-pyrimidine | Substituted amine | Microwave, 120–140 °C, 15–30 min | Pyrimidine anchored derivative |

Based on a general procedure for the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Investigation of Structure-Reactivity and Structure-Property Relationships in Pyridine-Based Derivatives

Understanding the relationship between the structure of a molecule and its reactivity and properties is a cornerstone of chemical science. For derivatives of this compound, these relationships are actively investigated to guide the design of new compounds with desired characteristics.

The introduction of different functional groups onto the pyridine ring can significantly alter the electronic properties and, consequently, the reactivity of the molecule. For instance, the synthesis of a series of 5-aminomethyl-4-aryl-pyridines as DPP-4 inhibitors demonstrated that the substitution pattern is a key determinant of potency and selectivity. nih.gov Further optimization of these structures led to compounds with high inhibitory potency in the nanomolar range. nih.gov

The physical properties of these derivatives are also heavily influenced by their structure. The incorporation of heteroatoms into the B-ring of certain analogues was anticipated to reduce lipophilicity (clogP) and thereby increase aqueous solubility, a critical property for many applications. nih.gov

Computational studies, such as molecular docking, are employed to probe the interactions between these derivatives and their biological targets. For a series of pyrimidine derivatives, docking studies revealed that most had a strong affinity for the main protease of SARS-CoV-2, with some exhibiting better binding energies than a reference standard. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent compounds. nih.gov

The table below summarizes the structure-activity relationship for a series of DPP-4 inhibitors.

Table 3: Structure-Activity Relationship of 5-Aminomethyl-4-aryl-pyridines

| Compound | Substitution Pattern | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) |

|---|---|---|---|

| 4e-7 | 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 |

Data from a study on novel aminomethyl-pyridines as DPP-4 inhibitors. nih.gov

Targeted Functionalization Strategies for Specific Research Applications

The targeted functionalization of the this compound scaffold allows for the precise modification of the molecule to suit specific research needs. These strategies are crucial for developing probes, labeled compounds, and other specialized chemical tools.

Late-stage functionalization (LSF) has emerged as a powerful approach for decorating complex molecules. Electrochemical and multicomponent LSF strategies have been developed to modify the 4-amino-2-pyridone chemotype in a site-selective and sustainable manner. rsc.org This allows for the generation of novel derivatives from a common precursor. rsc.org

For applications in medical imaging, such as positron emission tomography (PET), derivatives can be labeled with radioisotopes. The design and synthesis of analogues of 2-amino-4-methylpyridine (B118599) as inhibitors for inducible nitric oxide synthase (iNOS) included the development of an 18F-labeled version for use as a potential PET tracer. nih.gov

The synthesis of intermediates like 4-amino-5-chloro-2-methoxybenzoic acid is a key step in the production of various commercial products. google.com The development of efficient and environmentally friendly synthetic routes for these intermediates is an important area of research. google.com

The following table provides an overview of different functionalization strategies and their applications.

Table 4: Targeted Functionalization Strategies and Applications

| Strategy | Application | Example |

|---|---|---|

| Late-Stage Functionalization (LSF) | Generation of novel derivatives | Electrochemical and multicomponent LSF of the 4-amino-2-pyridone scaffold rsc.org |

| Radiolabeling | PET imaging | Synthesis of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine nih.gov |

| Intermediate Synthesis | Production of pharmaceuticals | Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid google.com |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy offers critical insights into the electronic environment of hydrogen atoms (protons) in a molecule. For a molecule like 4-Amino-5-chloro-2-methoxypyridine, distinct signals are expected for the aromatic protons and the protons of the methoxy (B1213986) and amino groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups.

In a related compound, 2-amino-5-chloropyridine (B124133), the aromatic protons exhibit characteristic chemical shifts. beilstein-journals.orgchemicalbook.com For this compound, one would anticipate two singlets for the non-equivalent aromatic protons on the pyridine (B92270) ring, a singlet for the amino (NH₂) protons, and a singlet for the methoxy (OCH₃) protons. The precise chemical shifts would be influenced by the combined electronic effects of the amino, chloro, and methoxy substituents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (C3-H) | ~6.5 - 7.0 | Singlet |

| Aromatic CH (C6-H) | ~7.5 - 8.0 | Singlet |

| Methoxy (OCH₃) | ~3.8 - 4.0 | Singlet |

| Amino (NH₂) | ~4.5 - 5.5 (broad) | Singlet |

Note: The predicted values are estimates based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms.

For the analogous compound 4-Amino-5-chloro-2-methoxybenzoic acid, characteristic signals for the aromatic carbons and the methoxy carbon have been reported. chemicalbook.com In this compound, one would expect signals for the five carbons of the pyridine ring and one for the methoxy carbon. The carbons directly bonded to the electronegative nitrogen, chlorine, and oxygen atoms (C2, C4, C5) would appear at lower field (higher ppm values).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-OCH₃) | ~160 - 165 |

| C3 | ~100 - 110 |

| C4 (C-NH₂) | ~145 - 150 |

| C5 (C-Cl) | ~115 - 125 |

| C6 | ~140 - 145 |

| Methoxy (OCH₃) | ~55 - 60 |

Note: The predicted values are estimates based on general principles and data from similar structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between atoms. researchgate.netyoutube.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In a hypothetical COSY spectrum of a related molecule, cross-peaks would reveal correlations between neighboring aromatic protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling molecular fragments. For instance, an HMBC spectrum would show a correlation between the methoxy protons and the C2 carbon, confirming the position of the methoxy group. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). Specific functional groups have characteristic absorption bands.

For this compound, key expected vibrational frequencies include:

N-H stretching of the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring and the methoxy group, found around 2850-3100 cm⁻¹.

C=C and C=N stretching of the pyridine ring, in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, around 1000-1300 cm⁻¹.

C-Cl stretching , typically observed in the lower frequency region of the fingerprint area.

Studies on the related compound 2-amino-5-chloropyridine show characteristic bands for these functional groups. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light by a molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, strong signals would be expected for the symmetric vibrations of the pyridine ring. The combination of FT-IR and FT-Raman data provides a more complete vibrational analysis. Research on similar molecules like 2-amino-5-chloropyridine has utilized FT-Raman to confirm vibrational assignments made from FT-IR data. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The technique is particularly useful for analyzing compounds with conjugated systems, such as the substituted pyridine ring in this compound. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring, along with the electron-donating amino and methoxy groups and the electron-withdrawing chloro group, forms a conjugated system that influences the energy of these transitions. The amino and methoxy groups act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. For a structurally similar compound, 2-Amino-5-Chloropyridine, a UV cut-off wavelength has been observed at 348 nm. researchgate.net This suggests that this compound would also exhibit significant absorption in the UVA range, indicative of its extended electronic conjugation.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Absorption Range (nm) |

| π → π | Substituted Pyridine Ring | 270 - 350 |

| n → π | N (pyridine), O (methoxy), N (amino) | > 300 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides highly accurate information about the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecular ion, MS can offer valuable clues about the molecule's structure.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, medium-sized organic molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. nih.gov As the solvent evaporates, the droplets shrink until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound (Molecular Formula: C₆H₇ClN₂O), ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this molecular ion peak would appear as a characteristic doublet, with peaks at m/z values corresponding to [C₆H₈³⁵ClN₂O]⁺ and [C₆H₈³⁷ClN₂O]⁺. This isotopic signature is a powerful confirmation of the presence of one chlorine atom in the molecule. Tandem MS (MS/MS) experiments could be performed to fragment the molecular ion, with expected losses of radicals such as CH₃ (from the methoxy group) or NH₂. rsc.org

Table 3: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Predicted m/z | Relative Abundance |

| [M+H]⁺ (with ³⁵Cl) | [C₆H₈³⁵ClN₂O]⁺ | ~159.03 | ~100% |

| [M+H]⁺ (with ³⁷Cl) | [C₆H₈³⁷ClN₂O]⁺ | ~161.03 | ~32% |

X-ray Diffraction Techniques for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, one can deduce the precise arrangement of atoms.

Single Crystal X-ray Diffraction (scXRD) provides the most detailed and unambiguous structural information. This technique requires a high-quality single crystal of the compound. The diffraction pattern produced by scXRD allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal), the space group (the crystal's symmetry), and the precise coordinates of every atom within the unit cell. For this compound, an scXRD analysis would yield exact bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity of the atoms and reveal the planarity of the pyridine ring, the orientation of the substituents, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline powder or microcrystalline sample. researchgate.net While it does not provide the atomic-level detail of scXRD, it is an essential tool for characterizing the bulk material. The PXRD pattern is a fingerprint of the crystalline phase of the compound. For this compound, PXRD would be used to confirm the identity of a synthesized batch by matching its diffraction pattern to a known standard or a pattern calculated from scXRD data. researchgate.net It is also crucial for assessing the phase purity of the bulk sample, as different crystalline forms (polymorphs) or impurities would produce distinct diffraction patterns. researchgate.net

Table 4: Information Obtained from X-ray Diffraction Techniques

| Technique | Sample Type | Key Information Provided |

| scXRD | Single Crystal | Atomic Coordinates, Bond Lengths, Bond Angles, Torsion Angles, Unit Cell Parameters, Space Group, Crystal Packing |

| PXRD | Polycrystalline Powder | Crystalline Phase Identification, Phase Purity Assessment, Lattice Parameter Refinement, Crystallite Size Estimation |

Thermal Analysis Techniques for Investigating Phase Transitions and Decomposition

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds, providing critical insights into their thermal stability, polymorphism, and decomposition pathways. For the chemical compound this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for a comprehensive understanding of its behavior under thermal stress.

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound.

Detailed Research Findings:

While specific, publicly available TGA data for this compound is limited, analysis of structurally related compounds allows for a theoretical projection of its thermal behavior. For instance, the related compound 4-Amino-5-chloro-2-methoxybenzoic acid is noted to decompose at 206 °C. sigmaaldrich.com This suggests that the pyridine analogue, this compound, would also exhibit decomposition at elevated temperatures.

A typical TGA experiment for this compound would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe mass loss due to decomposition. The resulting TGA curve would plot percentage weight loss against temperature. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The analysis of the decomposition products, often through coupling the TGA instrument with a mass spectrometer (TGA-MS), would provide valuable information about the fragmentation pattern of the molecule.

Hypothetical TGA Data Table:

Below is a hypothetical data table illustrating the kind of results a TGA experiment on this compound might yield.

| Temperature Range (°C) | Weight Loss (%) | Postulated Lost Fragments |

| 25 - 200 | < 1% | Adsorbed water/solvents |

| 200 - 350 | ~ 55% | Initial decomposition, potential loss of aminomethyl and chloro groups |

| > 350 | > 40% | Complete decomposition of the pyridine ring structure |

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

Detailed Research Findings:

A DSC analysis of this compound would reveal its melting point, enthalpy of fusion, and any polymorphic transitions. The sample would be heated at a controlled rate, and the heat flow to the sample would be monitored. An endothermic peak would signify melting, and the area under this peak would correspond to the enthalpy of fusion. Any solid-solid phase transitions (polymorphism) would appear as additional endothermic or exothermic peaks prior to the melting point. The presence of exothermic peaks at higher temperatures would indicate decomposition, corroborating TGA findings.

Hypothetical DSC Data Table:

The following table represents hypothetical data that could be obtained from a DSC analysis of this compound.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~188 | ~191 | ~120 (Endothermic) |

| Decomposition | >210 | - | (Exothermic) |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of medium-sized organic molecules. DFT calculations would be instrumental in characterizing the electronic and geometric landscape of 4-Amino-5-chloro-2-methoxypyridine. These calculations typically employ a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this would involve calculating the total energy for various possible conformations, particularly concerning the orientation of the methoxy (B1213986) and amino groups. The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

From studies on similar molecules, it is expected that the pyridine (B92270) ring will be largely planar. However, the orientations of the methyl group of the methoxy substituent and the hydrogen atoms of the amino group relative to the ring would be critical areas of investigation. The interplay of steric hindrance between the adjacent chloro and amino groups and electronic interactions would dictate the final, most stable conformation.

A detailed conformational analysis would be necessary to identify the global minimum on the potential energy surface, which is crucial for all subsequent calculations.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. The theoretical spectra for this compound would be characterized by vibrations associated with the pyridine ring, as well as modes specific to the C-Cl, C-O-C (methoxy), and N-H (amino) groups. By comparing the calculated frequencies with experimental data (if available), a detailed assignment of the spectral bands can be achieved. For instance, studies on other substituted pyridines have shown characteristic ring breathing modes and substituent-sensitive vibrations. cdnsciencepub.commdpi.comnih.govacs.org

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. iiste.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro substituent. A small HOMO-LUMO gap would suggest higher chemical reactivity. The energies of these orbitals are also used to calculate various quantum chemical descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's reactive nature. researchgate.net

Advanced Quantum Chemical Analyses for Chemical Reactivity and Bonding

Beyond basic geometric and electronic properties, more advanced computational techniques can provide a deeper understanding of the bonding and reactivity of this compound.

Natural Bonding Orbital (NBO) analysis is a powerful tool for examining charge distribution and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating nature of the amino and methoxy groups and the electron-withdrawing effect of the chlorine atom and the nitrogen in the pyridine ring. Furthermore, this analysis can identify and quantify hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen of the amino group or the oxygen of the methoxy group into the antibonding orbitals of the pyridine ring. These interactions are crucial for understanding the molecule's stability and electronic structure.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, highlighting these as potential sites for protonation or coordination to metal ions. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential, making them potential hydrogen bond donors. The MEP map provides a clear, intuitive guide to the molecule's chemical reactivity. researchgate.net

Fukui Function and Global Softness for Reactivity Prediction

To understand the reactivity of this compound, scientists would turn to conceptual Density Functional Theory (DFT), employing tools like the Fukui function and global softness. The Fukui function identifies the regions within the molecule that are most susceptible to electrophilic, nucleophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.

Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) Analyses for Non-Covalent Interactions

The intricate network of non-covalent interactions within and between molecules is crucial for understanding its physical properties and biological activity. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-In-Molecule (AIM), is a theoretical model that analyzes the electron density to define atoms and the bonds between them. nih.govnih.gov By identifying bond critical points (BCPs) in the electron density, AIM can characterize the nature and strength of both covalent and non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov

Complementary to AIM, the Reduced Density Gradient (RDG) analysis provides a visual representation of non-covalent interactions. This method plots the RDG against the electron density, revealing regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion. For this compound, these analyses would be instrumental in understanding intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen, as well as other weaker interactions that govern its crystal packing and solvation properties.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental signatures.

Calculation of NMR Chemical Shifts (e.g., Gauge Independent Atomic Orbitals (GIAO) method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra are crucial for assigning the peaks in experimentally obtained NMR data, thus confirming the molecular structure.

Time-Dependent DFT (TD-DFT) for Theoretical UV-Vis Spectral Simulations

To understand the electronic transitions that give rise to the molecule's color and its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excited state energies, which correspond to the absorption wavelengths in an Ultraviolet-Visible (UV-Vis) spectrum. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help to assign these absorptions to specific electronic transitions within the molecule, such as π→π* or n→π* transitions.

Non-Linear Optical (NLO) Property Investigations

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to screen for and design molecules with enhanced NLO responses. The first hyperpolarizability (β), a key indicator of second-order NLO activity, can be calculated using quantum chemical methods. For this compound, these calculations would involve determining the molecular dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. The presence of electron-donating (amino, methoxy) and electron-withdrawing (chloro, pyridine ring) groups suggests that it may possess interesting NLO properties. sigmaaldrich.comresearchgate.net

Synergy of Computational and Experimental Data in Molecular Research

The true power of molecular research lies in the synergy between computational and experimental techniques. nih.gov Theoretical calculations, as outlined above, provide a detailed, atomistic understanding that can be used to interpret experimental findings. For instance, calculated NMR and UV-Vis spectra can aid in the analysis of experimental spectra, while predicted reactivity from Fukui functions can guide the design of new chemical reactions. Conversely, experimental data is essential for validating and refining computational models. nih.gov In the study of this compound, a combined approach would lead to a much deeper and more comprehensive understanding of its chemical and physical properties than either methodology could achieve alone.

Applications in Organic Synthesis and Material Science As Building Blocks

Role as Key Intermediates for the Synthesis of Complex Organic Molecules

Substituted aminopyridines are well-established as crucial intermediates in medicinal chemistry and organic synthesis. The molecular structure of 4-Amino-5-chloro-2-methoxypyridine makes it a valuable precursor for the synthesis of complex organic molecules, particularly those developed for pharmaceutical applications. For instance, this compound is identified as a key intermediate in the synthesis of novel macrocyclic compounds designed as broad-spectrum antibiotics. These complex structures are developed to target essential bacterial proteins, such as type 1 signal peptidases (SPases), highlighting the role of the pyridine (B92270) intermediate in constructing potential new therapies to combat antibiotic resistance.

The synthesis of these intricate macrocycles often involves multi-step sequences where the pyridine core is further elaborated. The amino group can be transformed into a variety of other functionalities or used as a nucleophile, while the chloro group provides a handle for cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds, thereby assembling the complex molecular framework.

Furthermore, this pyridine derivative is a building block in the synthesis of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) inhibitors. SHP2 is a recognized oncogenic protein, and its inhibition is a key strategy in cancer therapy. The synthesis of potent and selective SHP2 inhibitors involves the strategic use of intermediates like this compound to construct the final bioactive molecule.

Utility in the Construction of Advanced Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a central theme in modern drug discovery. Fused heterocyclic systems, where one ring is built onto another, are of particular interest as they create rigid, three-dimensional structures that can interact with biological targets with high specificity. The reactivity of this compound lends itself to the construction of such advanced scaffolds.

The amino group on the pyridine ring can act as a nucleophile in cyclization reactions, reacting with a second functional group, either on the same molecule or from another reagent, to form a new ring. This is a common strategy for creating fused bicyclic systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry. For example, similar aminopyridine precursors are known to react with reagents like ethyl acetoacetate, malononitrile, or various anhydrides to yield fused pyrimidine (B1678525) and naphthyridine derivatives. mdpi.com While specific examples detailing the use of this compound in these exact transformations are not extensively documented in readily accessible literature, its chemical nature is amenable to such synthetic strategies for building advanced heterocyclic systems.

Contributions to Modern Organic Chemistry Methodologies and Strategies

The functional groups present on this compound make it a suitable substrate for a variety of modern organic chemistry methodologies, particularly palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists form carbon-carbon and carbon-nitrogen bonds.

The chlorine atom at the 5-position of the pyridine ring can participate in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling : This reaction would involve coupling the chloro-substituted pyridine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst. This methodology is exceptionally powerful for creating biaryl or heteroaryl-aryl structures, which are common motifs in pharmaceuticals. The use of highly active catalysts with specialized phosphine (B1218219) ligands has made the coupling of electron-rich and sterically hindered heteroaryl chlorides like this compound feasible.

Buchwald-Hartwig Amination : This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with an amine. This would enable the substitution of the chlorine atom with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. This is a key strategy for introducing diversity into a molecule during the drug discovery process, allowing for the fine-tuning of a compound's biological activity and properties.

The presence of the amino and methoxy (B1213986) groups can influence the electronic properties of the pyridine ring, affecting the reactivity of the chlorine atom in these catalytic cycles. The development of catalyst systems that are tolerant of various functional groups, including basic amino groups, has been a significant advancement, enabling the use of substrates like this compound in these powerful synthetic transformations.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5-chloro-2-methoxypyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via chlorination and ammoniation of pyridine precursors. For example:

- Chlorination : Reacting 5-hydroxy-2-methoxypyridine derivatives with phosphoryl chloride (POCl₃) under reflux to introduce the chloro group .

- Amination : Subsequent treatment with ammonium acetate in ethanol at 60–80°C to introduce the amino group, achieving yields of 70–85% .

Key Variables : - Temperature control (excessive heat may degrade intermediates).

- Stoichiometric ratios (excess POCl₃ improves chlorination efficiency).

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : NMR (DMSO-d6) shows signals at δ 8.15 (s, 1H, pyridine-H), δ 6.80 (s, 1H, NH₂), and δ 3.95 (s, 3H, OCH₃). NMR confirms methoxy (δ 56.2) and aromatic carbons .

- X-ray Diffraction : Crystallographic data (e.g., CCDC entries) reveal planar pyridine rings and hydrogen-bonding networks involving NH₂ and Cl groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C; store below 25°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : Degrades under UV exposure; use amber glass vials for long-term storage .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for heterocyclic drug discovery?

Methodological Answer:

- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 5-chloro position using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids in THF/water (70–90% yields) .

- Thiadiazolo Derivatives : React with nitrosating agents (NaNO₂/HCl) to form [1,2,3]thiadiazolo fused rings, enabling applications in antimicrobial agents .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) and nucleophilic sites (e.g., NH₂ and Cl) .

- Solubility Prediction : Use ACD/Labs Percepta to estimate logP (~1.2) and aqueous solubility (≈2.1 mg/mL) for formulation studies .

Q. How does this compound serve as a precursor in synthesizing bioactive heterocycles?

Methodological Answer:

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/X-ray data with computational predictions (e.g., ChemDraw simulations) to confirm assignments .

- Isotopic Labeling : Use -labeled ammonium acetate to trace NH₂ group behavior in reaction mechanisms .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.